molecular formula C11H26O4SSi B2889831 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate CAS No. 718633-39-7

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate

Cat. No.: B2889831
CAS No.: 718633-39-7
M. Wt: 282.47
InChI Key: SZQQMSOQVGLNIO-UHFFFAOYSA-N
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Description

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate is an organic compound with the molecular formula C11H26O4SSi and a molecular weight of 282.47 g/mol. This compound is characterized by the presence of a methanesulfonate group attached to a propyl chain, which is further substituted with a triethylsilyloxy group and a methyl group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Preparation Methods

The synthesis of 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate typically involves the reaction of 2-methyl-3-hydroxypropyl methanesulfonate with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

2-Methyl-3-hydroxypropyl methanesulfonate+Triethylsilyl chloride2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate+HCl\text{2-Methyl-3-hydroxypropyl methanesulfonate} + \text{Triethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methyl-3-hydroxypropyl methanesulfonate+Triethylsilyl chloride→2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as alkoxides, thiolates, and amines.

    Hydrolysis: The triethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while hydrolysis would produce an alcohol.

Scientific Research Applications

2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Protecting Group Chemistry: The triethylsilyloxy group serves as a protecting group for alcohols, allowing selective reactions to occur at other functional groups.

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate involves its reactivity as a sulfonate ester. The methanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The triethylsilyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-3-(triethylsilyloxy)propyl methanesulfonate include:

    2-Methyl-3-(trimethylsilyloxy)propyl methanesulfonate: This compound has a trimethylsilyloxy group instead of a triethylsilyloxy group, which affects its steric properties and reactivity.

    2-Methyl-3-(tert-butyldimethylsilyloxy)propyl methanesulfonate: The tert-butyldimethylsilyloxy group provides greater steric hindrance, making it more resistant to hydrolysis.

    3-(Triethylsilyloxy)propyl methanesulfonate: Lacks the methyl group at the 2-position, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2-methyl-3-triethylsilyloxypropyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O4SSi/c1-6-17(7-2,8-3)15-10-11(4)9-14-16(5,12)13/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQMSOQVGLNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OCC(C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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